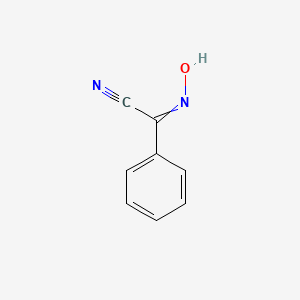
Benzeneacetonitrile, alpha-(hydroxyimino)-
Descripción general
Descripción
Benzeneacetonitrile, alpha-(hydroxyimino)- is an organic compound with the molecular formula C8H6N2O. It is a ketoxime, which means it contains both a ketone and an oxime functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, alpha-(hydroxyimino)- can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with nitrous acid. This reaction typically requires a low temperature and the presence of a base such as sodium hydroxide . Another method involves the use of isoamyl nitrite and sodium ethoxide .
Industrial Production Methods
In industrial settings, the synthesis of Benzeneacetonitrile, alpha-(hydroxyimino)- often involves the reaction of benzyl cyanide with nitrous acid in the presence of a base. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Benzeneacetonitrile, alpha-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions where the oxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include amines, nitriles, and other substituted derivatives .
Aplicaciones Científicas De Investigación
Benzeneacetonitrile, alpha-(hydroxyimino)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzeneacetonitrile, alpha-(hydroxyimino)- involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Comparación Con Compuestos Similares
Benzeneacetonitrile, alpha-(hydroxyimino)- is unique due to its combination of a ketone and an oxime group. Similar compounds include:
Acetaldehyde oxime: Contains an oxime group but lacks the aromatic ring present in Benzeneacetonitrile, alpha-(hydroxyimino)-.
Benzaldoxime: Contains an oxime group attached to a benzene ring but lacks the nitrile group.
Phenylacetonitrile: Contains a nitrile group attached to a benzene ring but lacks the oxime group.
These comparisons highlight the unique structural features of Benzeneacetonitrile, alpha-(hydroxyimino)- that contribute to its distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
2-hydroxyimino-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H |
Clave InChI |
MJCQFBKIFDVTTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














